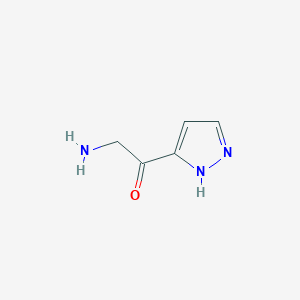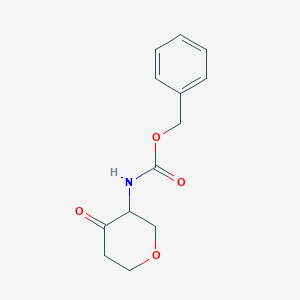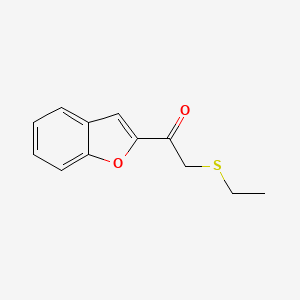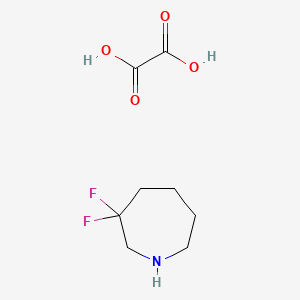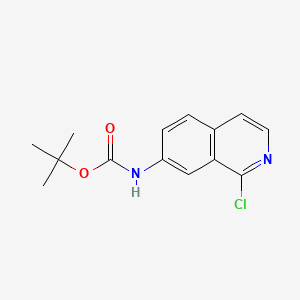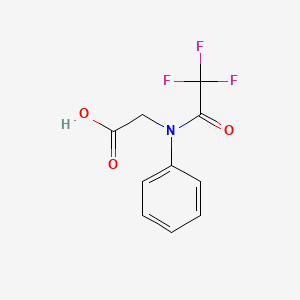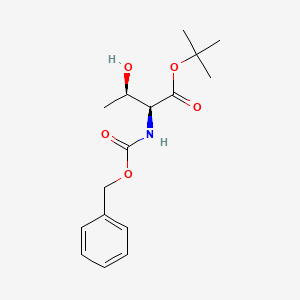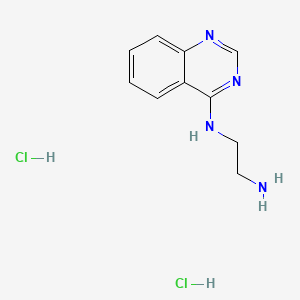
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is an organic compound characterized by the presence of a phenylthio group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of a phenylthio compound with a tetrahydrofuran derivative. One common method is the nucleophilic substitution reaction where a phenylthio group is introduced to a tetrahydrofuran ring under basic conditions. The reaction may involve reagents such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the tetrahydrofuran ring.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified tetrahydrofuran derivatives.
Substitution: Compounds with new functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with molecular targets through its phenylthio and tetrahydrofuran groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethane: Lacks the ketone group, making it less reactive in certain reactions.
Uniqueness
2-(Phenylthio)-1-(tetrahydrofuran-3-yl)ethan-1-one is unique due to its combination of a phenylthio group and a tetrahydrofuran ring with a ketone functionality
Propriétés
Formule moléculaire |
C12H14O2S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1-(oxolan-3-yl)-2-phenylsulfanylethanone |
InChI |
InChI=1S/C12H14O2S/c13-12(10-6-7-14-8-10)9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
SCPHIHCRLDMHBW-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C(=O)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
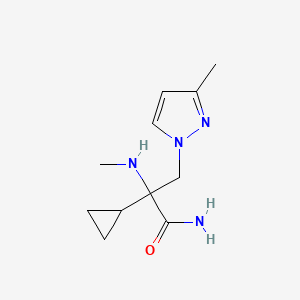
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
